molecular formula C10H15N3 B1621498 (3R)-3-methyl-1-pyridin-2-ylpiperazine CAS No. 474417-44-2

(3R)-3-methyl-1-pyridin-2-ylpiperazine

Cat. No.: B1621498
CAS No.: 474417-44-2
M. Wt: 177.25 g/mol
InChI Key: JOONLELIXITVDH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-methyl-1-pyridin-2-ylpiperazine is a chiral piperazine derivative characterized by a pyridin-2-yl substituent at the 1-position and a methyl group at the 3R-configuration of the piperazine ring. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol (monoisotopic mass: 191.142).

Properties

CAS No.

474417-44-2

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(3R)-3-methyl-1-pyridin-2-ylpiperazine

InChI

InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3/t9-/m1/s1

InChI Key

JOONLELIXITVDH-SECBINFHSA-N

SMILES

CC1CN(CCN1)C2=CC=CC=N2

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=CC=N2

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Differences

  • (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine
    • Structural Difference : The stereochemistry at the 3rd carbon (S-configuration vs. R) and a 6-methyl group on the pyridine ring.
    • Impact : Stereochemistry significantly influences receptor binding and metabolic pathways. The S-isomer may exhibit distinct pharmacokinetic properties compared to the R-isomer.
    • Source : Synthesized and characterized via SMILES and InChi codes in structural databases .

Substituent Variations on the Piperazine Ring

  • 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Structural Difference: A hydroxymethyl group on the pyridine ring and a phenyl group at the 2-position of the piperazine. The phenyl group introduces steric bulk, which may affect binding to receptors like serotonin or dopamine. Application: Intermediate for mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) .
  • 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
    • Structural Difference : Chloro and trifluoromethyl groups on the pyridine ring, along with a thiophene-thioether chain.
    • Impact : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability and bioavailability. The thiophene moiety may enhance interactions with hydrophobic binding pockets .

Piperazine Derivatives with Heterocyclic Modifications

  • (3R)-3-methyl-1-(oxan-4-yl)piperazine Structural Difference: Replacement of the pyridin-2-yl group with an oxane (tetrahydropyran) ring. This could alter selectivity for GPCRs or enzymes .
  • 1-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-(pyridin-2-yl)piperazine
    • Structural Difference : Incorporation of a 1,2,4-oxadiazole linker and a 3-methylpiperidine group.
    • Impact : The oxadiazole ring enhances metabolic resistance, while the piperidine group may improve blood-brain barrier penetration .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
(3R)-3-methyl-1-pyridin-2-ylpiperazine C₁₁H₁₇N₃ 191.28 1.8 (moderate) Low in water
(3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine C₁₂H₁₉N₃ 205.30 2.1 Low
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine C₁₇H₂₁N₃O 283.37 1.5 Moderate (polar)
1-(4-(3-Chloro-5-CF₃-pyridin-2-yl)piperazine derivative C₁₈H₁₇ClF₃N₃OS 437.86 3.2 Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.